molecular formula C17H16Cl2N2O2S B5042146 N-[(2,3-dichlorophenyl)carbamothioyl]-4-propoxybenzamide CAS No. 6445-44-9

N-[(2,3-dichlorophenyl)carbamothioyl]-4-propoxybenzamide

Cat. No.: B5042146
CAS No.: 6445-44-9
M. Wt: 383.3 g/mol
InChI Key: HVTKMUZAYKFWLV-UHFFFAOYSA-N
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Description

N-[(2,3-dichlorophenyl)carbamothioyl]-4-propoxybenzamide is a synthetic organic compound with a molecular formula of C17H16Cl2N2O2S This compound is characterized by the presence of a dichlorophenyl group, a carbamothioyl group, and a propoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dichlorophenyl)carbamothioyl]-4-propoxybenzamide typically involves the reaction of 2,3-dichloroaniline with carbon disulfide to form the corresponding thiourea derivative. This intermediate is then reacted with 4-propoxybenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-dichlorophenyl)carbamothioyl]-4-propoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to an amine.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2,3-dichlorophenyl)carbamothioyl]-4-propoxybenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2,3-dichlorophenyl)carbamothioyl]-4-propoxybenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved often include disruption of cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,3-dichlorophenyl)carbamothioyl]-3-fluorobenzamide
  • N-[(2,3-dichlorophenyl)carbamothioyl]-3-propoxybenzamide
  • N-{[(2,3-dichlorophenyl)carbamothioyl]amino}acetamide

Uniqueness

N-[(2,3-dichlorophenyl)carbamothioyl]-4-propoxybenzamide is unique due to its specific structural features, such as the propoxy group attached to the benzamide moiety This structural variation can lead to different chemical reactivity and biological activity compared to similar compounds

Properties

IUPAC Name

N-[(2,3-dichlorophenyl)carbamothioyl]-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O2S/c1-2-10-23-12-8-6-11(7-9-12)16(22)21-17(24)20-14-5-3-4-13(18)15(14)19/h3-9H,2,10H2,1H3,(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTKMUZAYKFWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50367731
Record name STK017014
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6445-44-9
Record name STK017014
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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